molecular formula C9H11NO4S B3140861 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate CAS No. 478048-06-5

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate

Cat. No.: B3140861
CAS No.: 478048-06-5
M. Wt: 229.26 g/mol
InChI Key: PJARBQLYVQXKGW-NTMALXAHSA-N
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Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran moiety linked to a methanesulfonate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(11,12)14-10-8-3-2-4-9-7(8)5-6-13-9/h5-6H,2-4H2,1H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJARBQLYVQXKGW-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)ON=C1CCCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O/N=C\1/CCCC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate typically involves the reaction of a benzofuran derivative with methanesulfonic acid or its derivatives. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can undergo hydrolysis, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate
Reactant of Route 2
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate

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